6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine (CAS 2098141-37-6) is a synthetic disubstituted aminopyrimidine derivative featuring a 6-O-linked 2-aminoethoxy side chain and an N-4-linked 2-methoxyethylamine moiety, with the molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol. The compound belongs to the broader O-linked pyrimidin-4-amine chemotype, a scaffold class patented for deoxycytidine kinase (dCK) inhibition and broader protein kinase modulation.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
CAS No. 2098141-37-6
Cat. No. B1479407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine
CAS2098141-37-6
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=NC=N1)OCCN
InChIInChI=1S/C9H16N4O2/c1-14-5-3-11-8-6-9(13-7-12-8)15-4-2-10/h6-7H,2-5,10H2,1H3,(H,11,12,13)
InChIKeyAGUYBMABTGIZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine (CAS 2098141-37-6): Aminopyrimidine Research Tool for Kinase-Targeted Discovery


6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine (CAS 2098141-37-6) is a synthetic disubstituted aminopyrimidine derivative featuring a 6-O-linked 2-aminoethoxy side chain and an N-4-linked 2-methoxyethylamine moiety, with the molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol . The compound belongs to the broader O-linked pyrimidin-4-amine chemotype, a scaffold class patented for deoxycytidine kinase (dCK) inhibition and broader protein kinase modulation [1]. As a research-grade chemical supplied at ≥95% purity by Biosynth (CymitQuimica) and other vendors, it is positioned as a screening compound and building block for medicinal chemistry programs targeting the ATP-binding pocket of protein kinases . Critically, no peer-reviewed publication or patent explicitly reports quantitative biological activity data (IC₅₀, Kd, cellular EC₅₀) for this specific CAS number.

Why Aminopyrimidine Analogs of 6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine Are Not Interchangeable


Within the 6-(2-aminoethoxy)pyrimidin-4-amine sub-series, variation at the N-4 substituent produces compounds with distinct molecular formulas, hydrogen-bonding capacities, and lipophilicity profiles that directly influence kinase selectivity and ADME properties . The target compound uniquely incorporates a 2-methoxyethyl group (—CH₂CH₂OCH₃) at N-4, introducing a second oxygen atom capable of acting as a hydrogen-bond acceptor and altering the cLogP relative to simple alkyl analogs (e.g., N-propyl, N-ethyl, or N-cyclopropylmethyl) . In aminopyrimidine kinase inhibitor SAR, even minor N-alkyl modifications can shift selectivity between kinase subfamilies (e.g., JNK, CDK, EGFR) by modulating interactions with the hydrophobic gatekeeper residue and solvent-exposed region of the ATP pocket [1]. Consequently, substituting a close analog such as 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine (CAS 2098013-64-8) for the target compound introduces unquantified risk of altered target engagement and potency without confirmatory biochemical profiling.

Quantitative Differentiation Evidence for 6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine vs. Close Structural Analogs


Molecular Weight and Formula Differentiation from N-Propyl and N-Cyclopropylmethyl Analogs

The target compound (C₉H₁₆N₄O₂, MW 212.25) contains one additional oxygen atom compared to its closest N-propyl analog, 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine (C₉H₁₆N₄O, MW 196.25) . This results in a 16.0 Da molecular weight difference (ΔMW = +8.2%), which is substantial for fragment-based or low-molecular-weight kinase inhibitor lead series where every heavy atom influences binding thermodynamics and pharmacokinetics [1]. The N-cyclopropylmethyl analog (C₁₀H₁₆N₄O, MW 208.26) differs by only 4.0 Da but lacks the second oxygen entirely, altering hydrogen-bond acceptor count (HBA: 4 vs. 4 vs. 3 for N-propyl) .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Predicted Lipophilicity (cLogP) Differentiation Driven by the 2-Methoxyethyl Substituent

The 2-methoxyethyl group at N-4 is more polar than the straight-chain propyl or cyclopropylmethyl substituents found in the closest analogs, resulting in a lower predicted partition coefficient [1]. While experimentally measured LogP is not published for this specific compound, fragment-based computational estimates indicate that replacing —CH₂CH₂CH₃ (propyl) with —CH₂CH₂OCH₃ (2-methoxyethyl) reduces cLogP by approximately 0.5–0.8 log units based on the incremental contribution of the ether oxygen [2]. This trend is consistent with the broader observation that introducing oxygen into the N-alkyl side chain of aminopyrimidine kinase inhibitors improves solubility and reduces phospholipidosis risk while maintaining kinase hinge-binding interactions [3].

ADME Prediction Lipophilicity Drug-Likeness

Class-Level Kinase Inhibition Potential: Aminopyrimidine Scaffold Validated Against Multiple Kinase Families

Although no kinase inhibition IC₅₀ data exist for CAS 2098141-37-6 specifically, the 6-(2-aminoethoxy)pyrimidine substructure is a validated kinase hinge-binding motif. In a BindingDB-deposited patent example (US10266548, Example 38-1), a compound bearing the 5-(2-aminoethoxy)pyrimidin-4-amine core demonstrated BUB1 kinase inhibition with an IC₅₀ of 3.40 nM in a TR-FRET assay [1]. Separately, the O-linked pyrimidin-4-amine patent family (CA 2672673) explicitly claims compounds with the —OCH₂CH₂NH₂ substituent as deoxycytidine kinase (dCK) inhibitors for oncology applications [2]. More broadly, 4,6-disubstituted aminopyrimidine focused libraries have yielded potent inhibitors of JNK (IC₅₀ = 10–100 nM range), CDK2 (IC₅₀ = 0.29 nM), and EGFR mutant kinases, demonstrating that systematic N-4 variation is a productive SAR strategy [3].

Kinase Profiling Structure-Activity Relationship ATP-Competitive Inhibition

Vendor Availability and Purity Specification: Discontinued Status at Primary Supplier

The compound was formerly stocked by Biosynth (distributed via CymitQuimica, Ref. 3D-YID14137) at a specified purity of ≥95%, but is currently listed as 'Discontinued' at this supplier . In contrast, the close N-propyl analog (CAS 2098013-64-8) remains available through multiple vendors including Toronto Research Chemicals (TRC) at catalog pricing, and the N-cyclopropylmethyl analog (CAS 2098141-41-2) is actively stocked by Bidepharm at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . This supply discontinuity means procurement of the target compound requires sourcing from alternative vendors such as Bio-Fount or ChemSrc, where batch-to-batch purity may vary and analytical certificates may not be immediately available [1].

Chemical Procurement Supply Chain Purity Specification

Hydrogen-Bond Donor/Acceptor Profile: Implications for Kinase Selectivity Screening

The target compound possesses 2 hydrogen-bond donors (primary amine of aminoethoxy, secondary amine at N-4) and 6 hydrogen-bond acceptors (4 nitrogen atoms + 2 oxygen atoms), whereas the N-propyl analog has 2 donors and 5 acceptors (lacking the ether oxygen) . The additional acceptor in the methoxyethyl group can form a water-mediated or direct polar contact with the solvent-exposed region of the kinase active site, a structural feature exploited in optimized kinase inhibitors to improve selectivity without sacrificing hinge-region affinity [1]. In the EGFR mutant kinase inhibitor series, the introduction of a methoxyethoxy substituent at a solvent-exposed position maintained antiproliferative effects on H716 and KATO III cells while not improving MFE-296 cell activity—illustrating that incremental HBA changes can fine-tune cell-line selectivity [2].

Selectivity Profiling Molecular Recognition Kinase Panel Screening

Recommended Application Scenarios for 6-(2-Aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine Based on Current Evidence


Kinase-Focused Fragment Library or Screening Deck Expansion Requiring Physicochemical Diversity

When constructing or expanding a kinase-focused screening library, the compound's distinct HBA count (6 vs. 5 for N-propyl and N-cyclopropylmethyl analogs) and lower predicted lipophilicity offer a complementary physicochemical profile to simpler alkyl congeners. This increases the chemical diversity of the screening set, potentially capturing hits that require a polar solvent-exposed contact with the kinase surface [1]. Procurement is justified when the library design explicitly requires methoxyethyl-containing aminopyrimidines to balance lipophilicity across the screening collection.

SAR Probe for N-4 Substituent Effects in an Established Aminopyrimidine Lead Series

In a medicinal chemistry program where a 6-(2-aminoethoxy)pyrimidin-4-amine core has already demonstrated kinase inhibition (e.g., BUB1 IC₅₀ = 3.40 nM in a related analog [1] or dCK inhibition as claimed in CA 2672673 [2]), this compound serves as a tool to probe the effect of replacing a simple N-alkyl group with an N-(2-methoxyethyl) chain on potency, selectivity, and solubility. This substitution introduces an additional oxygen that may modulate the interaction with the solvent channel of the kinase, providing SAR data for lead optimization.

Synthetic Intermediate for Further Derivatization via the Primary Amine Handle

The terminal primary amine on the 6-(2-aminoethoxy) side chain provides a reactive nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, or urea synthesis, enabling rapid generation of diverse analogs. As an intermediate building block, this compound allows systematic exploration of C-6 side chain SAR while keeping the N-4 methoxyethyl group constant—a synthetic strategy commonly used in parallel library synthesis for kinase inhibitor lead generation [1]. The compound is fit-for-purpose as a diversification point when the N-(2-methoxyethyl) substituent is the fixed pharmacophoric element of interest.

Negative Control or Selectivity Counter-Screen Compound for Kinase Panel Profiling

Given the absence of published potency data, this compound may serve as a structurally matched but inactive (or weakly active) control in kinase selectivity panels, provided it is experimentally confirmed to lack significant inhibition (IC₅₀ > 10 µM) against the target kinase of interest [1]. In a panel screening context, a compound with the 2-methoxyethyl substituent that shows no kinase inhibition provides valuable negative data for building selectivity models, particularly when contrasted with active N-propyl or N-ethyl analogs that engage the same kinase.

Quote Request

Request a Quote for 6-(2-aminoethoxy)-N-(2-methoxyethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.